molecular formula C13H14ClNO B186888 4-Methoxy-3-biphenylamine hydrochloride CAS No. 197147-24-3

4-Methoxy-3-biphenylamine hydrochloride

Cat. No.: B186888
CAS No.: 197147-24-3
M. Wt: 235.71 g/mol
InChI Key: QLWYZBIVFJWGMG-UHFFFAOYSA-N
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Description

4-Methoxy-3-biphenylamine hydrochloride is an organic compound with the molecular formula C13H14ClNO. It is a derivative of biphenylamine, where a methoxy group is attached to the fourth position of the biphenyl ring, and an amine group is attached to the third position. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-biphenylamine hydrochloride typically involves the reaction of 4-methoxybiphenyl with ammonia or an amine source under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-biphenylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

4-Methoxy-3-biphenylamine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-biphenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation .

Comparison with Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the biphenyl ring.

    3-Methoxybiphenylamine: Similar structure but with the methoxy group in a different position.

    4-Biphenylamine: Lacks the methoxy group.

Uniqueness: 4-Methoxy-3-biphenylamine hydrochloride is unique due to the specific positioning of the methoxy and amine groups on the biphenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methoxy-5-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWYZBIVFJWGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583701
Record name 4-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197147-24-3
Record name 4-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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